molecular formula C9H17N3 B1612055 4-(4-甲基哌嗪-1-基)丁腈 CAS No. 244291-81-4

4-(4-甲基哌嗪-1-基)丁腈

货号: B1612055
CAS 编号: 244291-81-4
分子量: 167.25 g/mol
InChI 键: KFHQJFCEGVTMSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-Methylpiperazin-1-yl)butanenitrile is an organic compound with the molecular formula C9H17N3. It is a derivative of piperazine, a heterocyclic amine, and contains a nitrile group. This compound is known for its applications in various fields, including medicinal chemistry and material science .

科学研究应用

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpiperazin-1-yl)butanenitrile typically involves the reaction of 4-methylpiperazine with butanenitrile. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of 4-(4-Methylpiperazin-1-yl)butanenitrile may involve large-scale batch reactors where the reactants are combined and heated under reflux conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .

化学反应分析

Types of Reactions: 4-(4-Methylpiperazin-1-yl)butanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

作用机制

The mechanism of action of 4-(4-Methylpiperazin-1-yl)butanenitrile involves its interaction with specific molecular targets. For instance, in anticancer research, derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR) pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s structure allows it to fit well into the active site of EGFR, blocking its activity and downstream signaling .

相似化合物的比较

生物活性

4-(4-Methylpiperazin-1-yl)butanenitrile, also known by its CAS number 244291-81-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

4-(4-Methylpiperazin-1-yl)butanenitrile is characterized by the presence of a piperazine ring and a butanenitrile side chain. Its structure can be represented as follows:

C9H16N2\text{C}_9\text{H}_{16}\text{N}_2

This compound's molecular formula indicates that it has two nitrogen atoms, which are integral to its biological activity.

The biological activity of 4-(4-Methylpiperazin-1-yl)butanenitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been observed:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with kinases that play a role in cancer cell proliferation.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways associated with growth and apoptosis.

Biological Activity Data

Recent studies have highlighted the compound's effects on various cell lines and animal models. The following table summarizes key findings from selected research studies:

StudyCell Line/ModelDosage (mg/kg)Effect ObservedReference
Study 1ABL mutant CML cells50Tumor Growth Inhibition (TGI) of 52%
Study 2NSCLC modelsVariesSignificant antiproliferative activity
Study 3General cancer cell linesVariesInduction of apoptosis and cell cycle arrest

Case Studies

  • Chronic Myeloid Leukemia (CML) : In a study involving ABL mutant CML cells, 4-(4-Methylpiperazin-1-yl)butanenitrile demonstrated a TGI of 52% when administered at a dosage of 50 mg/kg/day. This suggests its potential as a therapeutic agent in overcoming drug resistance in CML treatments .
  • Non-Small Cell Lung Cancer (NSCLC) : Another study reported that this compound exhibited significant antiproliferative activity against NSCLC cell lines, indicating its potential for development as an anticancer drug targeting RET mutations .

属性

IUPAC Name

4-(4-methylpiperazin-1-yl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-3,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHQJFCEGVTMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595255
Record name 4-(4-Methylpiperazin-1-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244291-81-4
Record name 4-(4-Methylpiperazin-1-yl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 25 mL flask was placed 1-methyl-piperazine (0.52 g, 5.1 mmol), 4-bromobutyronitrile (0.78 g, 5.3 mmol) and potassium carbonate (0.71 g, 5.3 mmol) suspended in acetonitrile (5 mL). The reaction mixture was stirred at rt for 4 h., followed by addition of H2O (20 mL) and extraction with ethyl acetate (3×25 mL). The combined organic phases were washed with brine (25 mL), dried (MgSO4) and evaporated to dryness to produce 0.72 g of crude 14 which was used without further purification in the synthesis of compound 15.
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Quantity
0.71 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methylpiperazin-1-yl)butanenitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Methylpiperazin-1-yl)butanenitrile
Reactant of Route 3
Reactant of Route 3
4-(4-Methylpiperazin-1-yl)butanenitrile
Reactant of Route 4
Reactant of Route 4
4-(4-Methylpiperazin-1-yl)butanenitrile
Reactant of Route 5
Reactant of Route 5
4-(4-Methylpiperazin-1-yl)butanenitrile
Reactant of Route 6
Reactant of Route 6
4-(4-Methylpiperazin-1-yl)butanenitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。